molecular formula C9H14O3 B14421410 methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate CAS No. 81677-44-3

methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate

Cat. No.: B14421410
CAS No.: 81677-44-3
M. Wt: 170.21 g/mol
InChI Key: VNOZVFQYVUIXKB-SFYZADRCSA-N
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Description

Methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate is a chemical compound with a unique structure that includes a cyclopropyl ring and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate typically involves the reaction of a cyclopropyl-containing precursor with a formylating agent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and advanced purification techniques is common to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

Methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can participate in various biochemical reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: A simpler ester with a similar backbone but lacking the cyclopropyl and formyl groups.

    Methyl 2-methylbutanoate: Contains a branched alkyl group instead of the cyclopropyl ring.

    Ethyl acetate: A common ester used in organic synthesis with a different ester group.

Uniqueness

Methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate is unique due to its cyclopropyl ring and formyl group, which confer distinct chemical properties and reactivity compared to other esters. These features make it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

81677-44-3

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate

InChI

InChI=1S/C9H14O3/c1-12-9(11)4-2-3-7-5-8(7)6-10/h6-8H,2-5H2,1H3/t7-,8+/m1/s1

InChI Key

VNOZVFQYVUIXKB-SFYZADRCSA-N

Isomeric SMILES

COC(=O)CCC[C@@H]1C[C@H]1C=O

Canonical SMILES

COC(=O)CCCC1CC1C=O

Origin of Product

United States

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